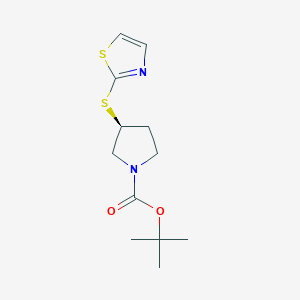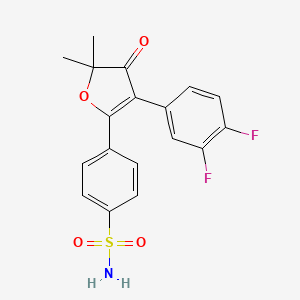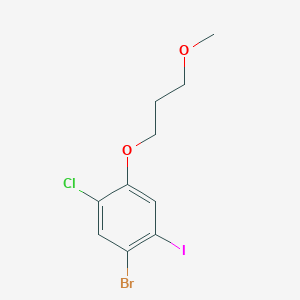
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with a 3-methoxypropoxy group. This compound is of interest due to its unique structure, which allows for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene typically involves multi-step reactions starting from a benzene derivative. The process may include:
Halogenation: Introduction of bromine, chlorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Etherification: Attachment of the 3-methoxypropoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions may produce various substituted benzene derivatives.
科学的研究の応用
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene depends on its specific application
Electrophilic Substitution: The halogen atoms can act as electrophiles, facilitating reactions with nucleophiles.
Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed coupling reactions.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-iodobenzene
- 2-Bromoiodobenzene
- 3-Bromoiodobenzene
Uniqueness
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is unique due to the presence of multiple halogen atoms and a 3-methoxypropoxy group, which allows for diverse chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties compared to other similar compounds.
特性
分子式 |
C10H11BrClIO2 |
|---|---|
分子量 |
405.45 g/mol |
IUPAC名 |
1-bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H11BrClIO2/c1-14-3-2-4-15-10-6-9(13)7(11)5-8(10)12/h5-6H,2-4H2,1H3 |
InChIキー |
OPRRKGDYNJZJLD-UHFFFAOYSA-N |
正規SMILES |
COCCCOC1=CC(=C(C=C1Cl)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



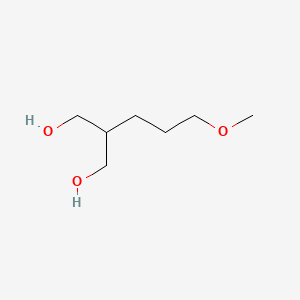


![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
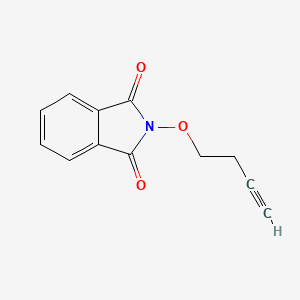
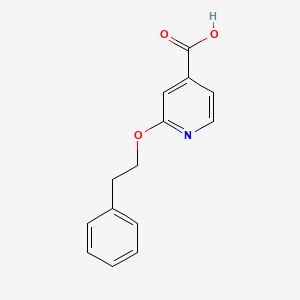
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
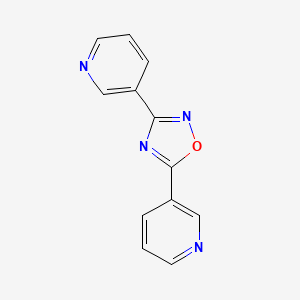
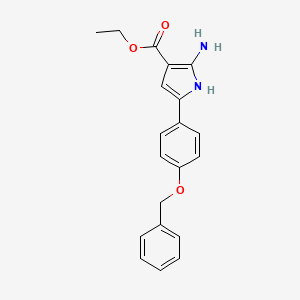
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)
